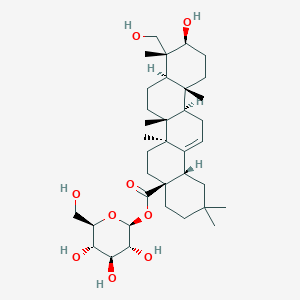

Salzmannianoside A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

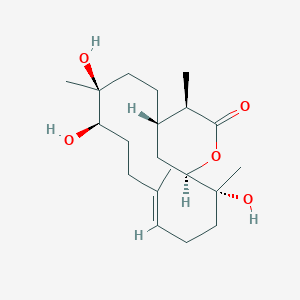

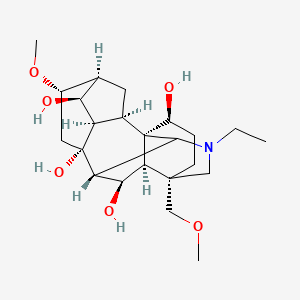

Salzmannianoside A is a triterpenoid saponin that consists of gypsogenin attached to a alpha-L-rhamnopyranosyl-(1->2)-[beta-D-glucopyranosyl-(1->4)]-alpha-L-arabinopyranosyl] residue at position 3 via a glycosidic linkage. Isolated from Serjania salzmanniana, it exhibits antifungal and molluscicidal activities. It has a role as a molluscicide, an antifungal agent and a plant metabolite. It is a pentacyclic triterpenoid, a triterpenoid saponin, a trisaccharide derivative and a monocarboxylic acid. It derives from a gypsogenin.

科学的研究の応用

Novel Lipoprotein Nanoparticle System for Membrane Proteins

A significant challenge in membrane protein research is solubilizing and stabilizing these proteins for study. Traditional detergents often destabilize proteins and are incompatible with many structural and biophysical studies. The introduction of a saposin-lipoprotein nanoparticle system, Salipro, addresses this by reconstituting membrane proteins within a lipid environment stabilized by saposin proteins. This method has facilitated high-resolution structural studies of complex membrane proteins like the bacterial peptide transporter PeptTSo2 through cryo-electron microscopy (cryo-EM), offering a promising avenue for detailed membrane protein analysis in a functional state (Frauenfeld et al., 2016).

Population Structure and Biogeography

Research on the population structure of Hypochaeris salzmanniana, related to Salzmannianoside A by genus, provides insights into the genetic diversity and biogeographical patterns influenced by Quaternary sea-level changes. This study used amplified fragment length polymorphisms (AFLPs) to analyze genetic diversity across populations in Spain and Morocco, revealing significant differentiation and suggesting ancient separations shaped by Pleistocene glaciations. Such findings contribute to our understanding of plant population dynamics in response to historical climate shifts and can inform conservation strategies for endemic species (Ortiz et al., 2007).

Advances in Biomolecular Solvation Software

The Adaptive Poisson–Boltzmann Solver (APBS) software is crucial for studying solvation and electrostatics in biomolecular systems, directly impacting our understanding of membrane proteins and their interactions. Continuous updates to APBS, including new solvers and models, enhance its application to a broader range of biomolecular studies. Such advancements enable more accurate modeling of complex biological processes, including those involving membrane proteins, thereby contributing to drug discovery and biochemical research (Jurrus et al., 2017).

Self-Incompatibility and Floral Parameters

Studies on Hypochaeris species, including H. salzmanniana, investigate the relationship between self-incompatibility mechanisms and floral traits, offering insights into plant reproductive strategies and evolution. Understanding these mechanisms can inform breeding programs and conservation efforts, particularly for species with complex breeding systems and those facing environmental changes (Ortiz et al., 2006).

特性

製品名 |

Salzmannianoside A |

|---|---|

分子式 |

C47H74O17 |

分子量 |

911.1 g/mol |

IUPAC名 |

(4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C47H74O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,21-22,24-40,48,50-56H,9-20H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 |

InChIキー |

SKHHYJVYSRMYHD-YDIXZRNLSA-N |

異性体SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)C=O)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O |

正規SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C=O)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(17E)-17-ethylidene-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B1258988.png)

![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)

![4a,9-Dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B1259004.png)

![4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-[2-[methyl-(phenylmethyl)amino]ethyl]benzamide](/img/structure/B1259006.png)